molecular formula C25H22N8O2 B611461 TPO agonist 1 CAS No. 1033040-23-1

TPO agonist 1

Cat. No.: B611461
CAS No.: 1033040-23-1
M. Wt: 466.5
InChI Key: IIBBJCNVTRCTDV-HPNDGRJYSA-N
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Description

LGD-4665, also known as Totrombopag, GSK2285921, and SB559448, is an oral thrombopoietin receptor agonist. It is a highly selective and potent agonist of the thrombopoietin receptor, which induces differentiation and proliferation of megakaryocytes. This compound is being developed as a new generation small molecule thrombopoietin mimetic, with potential therapeutic use in thrombocytopenic patients with various clinical etiologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LGD-4665 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of LGD-4665 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

LGD-4665 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LGD-4665 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of LGD-4665 depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound .

Scientific Research Applications

LGD-4665 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of thrombopoietin receptor agonists.

    Biology: Investigated for its effects on megakaryocyte differentiation and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating thrombocytopenia in patients with immune thrombocytopenic purpura, hepatitis C, and myelodysplastic syndrome.

    Industry: Utilized in the development of new thrombopoietin mimetics and related pharmaceuticals .

Mechanism of Action

LGD-4665 exerts its effects by binding to and activating the thrombopoietin receptor. This activation leads to the stimulation of signal transduction pathways that promote the differentiation and proliferation of megakaryocytes, resulting in increased platelet production. The molecular targets and pathways involved include the thrombopoietin receptor and downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to LGD-4665 include other thrombopoietin receptor agonists such as:

Comparison

Compared to other thrombopoietin receptor agonists, LGD-4665 is unique in its oral bioavailability and high selectivity for the thrombopoietin receptor. It has shown a dose-proportional increase in platelet counts and a high safety margin in clinical studies .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSNQYHZCMCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-42-6
Record name TOTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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